molecular formula C19H21F2N3O4S B2866640 Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1203417-46-2

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2866640
CAS No.: 1203417-46-2
M. Wt: 425.45
InChI Key: WVKDOXIETDZLKF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate (CAS: 1203417-46-2) is a heterocyclic compound featuring a thiazole ring conjugated with a difluoromethoxy-substituted phenyl group and a piperidine-4-carboxylate ester. Its molecular formula is C₁₉H₂₁F₂N₃O₄S, with a molecular weight of 425.45 g/mol .

Properties

IUPAC Name

ethyl 1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4S/c1-2-27-17(26)12-7-9-24(10-8-12)16(25)15-11-29-19(23-15)22-13-3-5-14(6-4-13)28-18(20)21/h3-6,11-12,18H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKDOXIETDZLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate, also known by its CAS number 1170451-08-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N4O3S, with a molecular weight of 396.4 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC17H18F2N4O3S
Molecular Weight396.4 g/mol
CAS Number1170451-08-7

Antitumor Activity

Recent studies indicate that derivatives of thiazole, including those similar to this compound, exhibit promising antitumor activity. These compounds have been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, a related thiazole derivative was shown to inhibit the growth of human cancer cell lines such as HCT116 and OVCAR-8 with IC50 values in the low micromolar range .

The proposed mechanism of action for thiazole derivatives involves the inhibition of key signaling pathways associated with tumor growth. Specifically, these compounds may act as antagonists to metabotropic glutamate receptors (mGluR5), which are implicated in cancer cell proliferation and survival . By blocking these receptors, this compound could induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have shown antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against infectious diseases .

Study 1: Anticancer Potential

A study published in 2020 investigated a series of thiazole derivatives for their anticancer properties. Among them, a compound structurally similar to this compound exhibited an IC50 value of 8 µM against breast cancer cells, indicating significant potency .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Contexts

The Pesticide Chemicals Glossary lists several compounds with analogous structural motifs:

  • Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine): A pyrimidinamine derivative with a difluoromethoxy-phenyl group. Unlike the target compound, it lacks the thiazole-piperidine backbone but shares the difluoromethoxy substituent, which enhances resistance to metabolic degradation .
  • Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine): Features a pyrimidinamine core with ethoxyethyl and ethyl substituents. Its activity as an acaricide highlights the importance of alkoxy groups in bioactivity .
  • Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate : Contains a thiazole-pyrazole hybrid structure with chlorophenyl and trifluoromethyl groups. The trifluoromethyl group increases lipophilicity compared to the target compound’s difluoromethoxy group .

Key Structural Variations and Implications

Substituent Effects
  • Difluoromethoxy (-OCHF₂) vs. Lipophilicity: -CF₃ (logP ~2.0) is more hydrophobic than -OCHF₂ (logP ~1.5), influencing membrane permeability .
  • Thiazole vs. Pyrimidine/Pyrazole Cores :
    • Thiazole rings (in the target compound) offer nitrogen-sulfur coordination sites for metal binding, relevant to enzyme inhibition. Pyrimidines (e.g., diflumetorim) are more planar, favoring π-π stacking interactions .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C₁₉H₂₁F₂N₃O₄S 425.45 -OCHF₂, thiazole, piperidine ~2.8
Ethyl 1-[4-(4-chlorophenyl)thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate C₁₈H₁₅ClF₃N₃O₂S 437.84 -Cl, -CF₃, pyrazole-thiazole ~3.5
Diflumetorim C₁₄H₁₅ClF₂N₄O 328.74 -OCHF₂, pyrimidinamine ~1.9

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